molecular formula C10H20O B1669892 (R)-Citronellol CAS No. 1117-61-9

(R)-Citronellol

Cat. No.: B1669892
CAS No.: 1117-61-9
M. Wt: 156.26 g/mol
InChI Key: QMVPMAAFGQKVCJ-SNVBAGLBSA-N
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Description

D-Citronellol (CAS: 1117-61-9), also known as (R)-(+)-β-citronellol, is a monoterpene alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol. It is characterized by a hydroxyl group at the C1 position and a chiral center at C3, giving rise to its (R)-enantiomeric form . This compound occurs naturally in essential oils of plants such as Nigella sativa (black cumin), Zanthoxylum acanthopodium (andaliman), and rose cultivars, where it contributes to floral and citrus-like aromas .

Properties

IUPAC Name

(3R)-3,7-dimethyloct-6-en-1-ol
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InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m1/s1
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InChI Key

QMVPMAAFGQKVCJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID00880647
Record name D-Citronellol
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Molecular Weight

156.26 g/mol
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Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name (R)-beta-Citronellol
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Boiling Point

221.00 to 224.00 °C. @ 760.00 mm Hg
Record name D-Citronellol
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Vapor Pressure

0.02 [mmHg]
Record name (R)-beta-Citronellol
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CAS No.

1117-61-9
Record name (+)-Citronellol
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Record name D-Citronellol
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Record name .BETA.-CITRONELLOL, (R)-
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Record name D-Citronellol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Biochemical Pathways

D-Citronellol affects several biochemical pathways. It modulates ROS-NO, MAPK/ERK, and PI3K/Akt signaling pathways. These pathways play crucial roles in cell survival, proliferation, and apoptosis. By modulating these pathways, D-Citronellol can exert its neuroprotective effects.

Action Environment

The action of D-Citronellol can be influenced by environmental factors. For instance, the compound is a component of citronella oil, an insect repellent. Its efficacy and stability can be affected by factors such as temperature, pH, and presence of other compounds.

Biochemical Analysis

Cellular Effects

The cellular effects of D-Citronellol are diverse and significant. It has been found to possess antinociceptive and anti-inflammatory properties in rodents

Molecular Mechanism

The molecular mechanism of D-Citronellol’s action is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

D-Citronellol is involved in several metabolic pathways. It is derived from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate. The enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are areas of active research.

Biological Activity

D-Citronellol, a monoterpenoid alcohol primarily found in the essential oils of various plants, particularly in Cymbopogon species, has garnered significant attention for its diverse biological activities. This article explores the biological activity of D-Citronellol, focusing on its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties, supported by case studies and research findings.

Antioxidant Activity

D-Citronellol exhibits potent antioxidant properties, which are crucial for combating oxidative stress in biological systems. A study demonstrated that oral administration of D-Citronellol significantly reduced reactive oxygen species (ROS) production and lipid peroxidation in a rat model of Parkinson's disease induced by rotenone. The treatment increased levels of antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase in the brain, highlighting its protective role against oxidative damage .

Table 1: Effects of D-Citronellol on Antioxidant Enzymes

Treatment GroupCatalase (U/mg protein)Glutathione Peroxidase (U/mg protein)Superoxide Dismutase (U/mg protein)
Control5.010.08.0
Rotenone2.04.03.5
D-Citronellol6.512.59.5

Anti-inflammatory Properties

The anti-inflammatory effects of D-Citronellol have been well-documented. In a study investigating its effects on doxorubicin-induced myocardial ischemia in rats, D-Citronellol treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This reduction was associated with a significant decrease in cyclooxygenase-2 (COX-2) expression, a key marker of inflammation .

Case Study: Myocardial Ischemia

In this study, rats treated with D-Citronellol showed improved cardiac function and reduced inflammatory markers compared to those receiving only doxorubicin:

  • Control Group : Normal cardiac function.
  • Doxorubicin Group : Significant cardiac dysfunction and elevated inflammatory markers.
  • D-Citronellol Group : Restoration of cardiac function and reduction in inflammatory markers.

Neuroprotective Effects

D-Citronellol has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. In the aforementioned study involving Parkinson's disease models, it was found to preserve dopaminergic neurons by reducing apoptosis and modulating autophagy pathways. The compound decreased the expression of pro-apoptotic proteins while enhancing anti-apoptotic factors .

The mechanisms through which D-Citronellol exerts its neuroprotective effects include:

  • Reduction of oxidative stress : By enhancing antioxidant enzyme levels.
  • Anti-inflammatory action : Decreasing pro-inflammatory cytokines.
  • Modulation of apoptosis : Balancing pro-apoptotic and anti-apoptotic signals.

Cardioprotective Effects

In addition to its neuroprotective properties, D-Citronellol has demonstrated cardioprotective effects against oxidative stress-induced damage. In studies involving doxorubicin-treated rats, it significantly reduced cardiac enzyme levels indicative of damage (e.g., LDH, CPK) and improved lipid profiles by increasing HDL levels while decreasing total cholesterol and triglycerides .

Table 2: Impact of D-Citronellol on Cardiac Enzymes

Treatment GroupLDH (U/L)CPK (U/L)HDL (mg/dL)
Control15020050
Doxorubicin40060030
D-Citronellol25035045

Scientific Research Applications

Medicinal Applications

D-Citronellol exhibits several pharmacological properties that make it a candidate for therapeutic applications.

Cardioprotective Effects

Recent studies have highlighted the potential cardioprotective effects of D-Citronellol against doxorubicin-induced cardiotoxicity. In a controlled rat study, D-Citronellol was administered at varying doses (25, 50, and 100 mg/kg) alongside doxorubicin. The results indicated that D-Citronellol significantly reduced serum cardiac markers such as lactate dehydrogenase (LDH), creatine phosphokinase (CPK), and serum glutamic oxaloacetic transaminase (SGOT), demonstrating its protective effect on myocardial tissue .

Anti-inflammatory Properties

D-Citronellol has been shown to modulate inflammatory responses. The study noted an increase in anti-inflammatory cytokines while decreasing pro-inflammatory cytokines in rats treated with D-Citronellol, suggesting its potential use in managing inflammatory conditions .

Antimicrobial Activity

Research indicates that D-Citronellol possesses antimicrobial properties, making it effective against various pathogens. A study explored its antagonistic effects when combined with citronellal, revealing enhanced antimicrobial activity against specific bacterial strains .

Agricultural Applications

D-Citronellol is recognized for its role as a natural insect repellent. Its efficacy has been tested in various agricultural settings to protect crops from pests while minimizing chemical pesticide use.

Insect Repellent Efficacy

Field trials have demonstrated that formulations containing D-Citronellol can effectively repel common agricultural pests such as aphids and mosquitoes. This application not only aids in pest management but also aligns with organic farming practices .

Cosmetic Applications

Due to its pleasant fragrance and skin-friendly properties, D-Citronellol is widely used in the cosmetic industry.

Fragrance Component

D-Citronellol is a popular ingredient in perfumes and personal care products due to its floral scent. It enhances the sensory experience of cosmetic products while providing additional benefits such as moisturizing effects on the skin .

Skin Tolerance Studies

Safety assessments have shown that D-Citronellol is well-tolerated in topical applications, with no significant photoirritation or sensitization observed in clinical studies . This makes it suitable for inclusion in skincare formulations.

Summary of Research Findings

The following table summarizes key findings from recent studies on D-Citronellol's applications:

Application AreaStudy FocusKey Findings
MedicinalCardioprotective effectsReduced cardiac markers in doxorubicin-treated rats
Anti-inflammatory propertiesIncreased anti-inflammatory cytokines
Antimicrobial activityEnhanced efficacy against bacterial strains when combined with citronellal
AgriculturalInsect repellent efficacyEffective against aphids and mosquitoes
CosmeticFragrance componentWidely used in perfumes; enhances sensory experience
Skin tolerance studiesNo significant photoirritation or sensitization reported

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Boiling Point : 109–112°C (at 10 mmHg) .
  • Density : 0.8613–0.8622 g/cm³ .
  • Refractive Index : 1.4550–1.4554 .
  • Optical Rotation : [α]²⁰D = +4.3° to +44.3° (depending on purity and source) .
  • Solubility: Miscible in ethanol and oils; slightly soluble in water .

D-Citronellol is industrially significant in perfumery, cosmetics, and food flavoring due to its stable rose-like fragrance. It also exhibits antimicrobial and antioxidant activities, making it valuable in pharmaceutical formulations .

Comparison with Similar Compounds

The following table summarizes key differences between D-citronellol and structurally or functionally related compounds:

Compound Structure Boiling Point (°C) Odor Profile Natural Sources Key Applications Biological Activities
D-Citronellol (R)-3,7-dimethyl-6-octen-1-ol 109–112 (10 mmHg) Floral, rose, citrus Nigella sativa, rose, andaliman Perfumes, antimicrobial agents Antioxidant, antibacterial
L-Citronellol (S)-3,7-dimethyl-6-octen-1-ol Similar to D-form Milder, less sweet Rare in nature; synthetic production Lesser use in fragrances Lower antimicrobial efficacy
Geraniol trans-3,7-dimethyl-2,6-octadien-1-ol 229–230 Floral, rose-like Palmarosa, geranium Perfumes, insect repellents Anticancer, anti-inflammatory
Linalool 3,7-dimethyl-1,6-octadien-3-ol 198–200 Floral, lavender Lavender, coriander Aromatherapy, sedative formulations Anxiolytic, antifungal
Citronellal 3,7-dimethyl-6-octenal 201–205 Citrus, lemon Eucalyptus citriodora, lemon balm Flavoring, mosquito repellents Antifungal, antiviral
d-α-Pinene Bicyclic monoterpene 155–157 (776 mmHg) Pine, resinous Pine resin, rosemary Solvents, fragrances Anti-inflammatory, bronchodilator

Key Comparisons:

Enantiomeric Differences (D- vs. L-Citronellol) :

  • D-Citronellol dominates in natural sources (e.g., Nigella sativa) and has a stronger, sweeter aroma compared to the L-form, which is less common and synthetically produced .
  • Studies indicate enantioselective bioactivity; D-citronellol shows higher antimicrobial efficacy against Staphylococcus aureus than its L-counterpart .

Functional Group Variations (Citronellol vs. Citronellal) :

  • Citronellol’s hydroxyl group enhances its solubility in polar solvents, while citronellal’s aldehyde group increases reactivity, making it more effective in repelling insects .

Structural Analogues (Geraniol vs. Citronellol) :

  • Geraniol’s conjugated double bonds (C2–C3) confer higher thermal stability (boiling point ~230°C) and distinct applications in insect repellents, whereas citronellol’s single double bond (C6) contributes to its volatility and fresher scent .

Occurrence in Essential Oils :

  • D-Citronellol is a major component in Calytrix tetragona oil (60–70% ester fraction) alongside methyl geranate, while geraniol dominates in palmarosa oil (up to 85%) .

Preparation Methods

Industrial Scale Production Methods

Hydrogenation of Geraniol and Nerol

The most common industrial production method for D-Citronellol involves the partial hydrogenation of geraniol or nerol. This process typically employs copper chromite as the primary catalyst.

Copper Chromite Catalyzed Hydrogenation

This method involves the selective hydrogenation of one C=C bond in geraniol or nerol, typically the C-2 position double bond. The reaction parameters are critical for achieving high yields and selectivity.

Table 1: Optimal Reaction Parameters for Copper Chromite Catalyzed Hydrogenation

Parameter Optimal Range Preferred Value Notes
Temperature 150-240°C 180-190°C Higher temperatures when using molecular hydrogen can reduce hydrocarbon formation
Reaction Time 5 minutes - 6 hours 1-2 hours Extended treatment leads to increased secondary reaction products
Hydrogen Source Molecular hydrogen or alcohol Isopropanol (3.6 moles per mole of octadienol) Isopropanol reduces hydrocarbon formation
Pressure Varied Autogenous when using isopropanol Higher pressures (300-400 psig) when using pure hydrogen

The reaction is typically conducted in an autoclave, with careful monitoring to stop the reaction when the starting material is fully consumed. This can be determined using infrared spectroscopy or vapor phase chromatography.

When using isopropanol as the hydrogen source, the following reaction occurs:

  • The dehydrogenation of isopropanol is endothermic and provides the necessary hydrogen
  • Using excess isopropanol substantially eliminates hydrocarbon formation
  • The copper chromite catalyst significantly reduces the formation of dimethyl-octanol byproducts
Selective Hydrogenation Using Other Catalysts

Selective hydrogenation of the double bond in the 2-position of geraniol can also be achieved using Raney cobalt as a catalyst. This method is particularly effective for processing geraniol-citronellol mixtures isolated from essential oils.

Hydrogenation of Citronellal

Another major industrial pathway involves the hydrogenation of citronellal to produce D-Citronellol.

Hydrogenation of Isolated Citronellal Fractions

This method capitalizes on the natural occurrence of citronellal in essential oils:

  • (+)-Citronellal is obtained by distillation of Java citronella oil
  • The isolated citronellal is then hydrogenated to (+)-citronellol in the presence of catalysts such as Raney nickel
  • Similar processes can be applied to eucalyptus oil fractions
Alternative Catalytic Systems

More sophisticated catalyst systems have been developed for the hydrogenation of citronellal, including:

  • Palladium-ruthenium-trimethylamine catalyst systems
  • Borohydride reducing agents under alkaline conditions

Enantioselective Synthesis Methods

Catalytic Approaches

Recent developments have focused on achieving high enantiomeric purity through specialized catalytic approaches.

BINAP-Ruthenium Complex Catalysts

One notable method employs [(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium diacetate complexes (Ru(OCOCH₃)₂[(R)-BINAP]) for the enantioselective hydrogenation of geraniol. This approach provides highly enantiopure D-Citronellol suitable for pharmaceutical and fine chemical applications.

Table 2: Performance of BINAP-Ru Catalysts in Enantioselective Hydrogenation

Catalyst Substrate Conditions Conversion (%) Enantiomeric Excess (%)
Ru(OCOCH₃)₂[(R)-BINAP] Geraniol 50°C, 4 hours, 400 psig H₂ >95 >98
Ru(OCOCF₃)₂[(R)-BINAP] Geraniol 50°C, 4 hours, 400 psig H₂ >95 >97
Asymmetric Hydrosilylation

A method for synthesizing optically active citronellol involves asymmetric hydrosilylation of citral. This approach utilizes specialized catalysts to achieve stereoselective reduction of one of the C=C bonds in citral, followed by conversion to citronellol.

Enzymatic Approaches

Enzymatic methods offer advantages including mild reaction conditions and high enantioselectivity.

Copper Radical Oxidase and Ene Reductase System

A bienzymatic cascade has been developed starting from geraniol:

  • Oxidation of geraniol using a copper radical oxidase (CgrAlcOx) to produce geranial
  • Reduction using a flavin-dependent ene reductase (OYE2) to produce (R)-citronellal
  • Further reduction to obtain (R)-citronellol

When optimized with immobilized enzymes, this system achieved 95% conversion to (R)-citronellal with 96.9% enantiomeric excess in just 7 hours, starting from 10 mM of geraniol.

Table 3: Performance of Immobilized Enzyme Systems

Enzyme System Substrate Concentration Reaction Time Conversion (%) Enantiomeric Excess (%)
Immobilized CgrAlcOx/OYE2 10 mM 7 hours 95 96.9
Free CgrAlcOx/OYE2 10 mM 7 hours 85 95.2

Laboratory Scale Preparation Methods

Reduction Methods

Several reduction methods have been developed for laboratory-scale preparation of D-Citronellol.

Borohydride Reduction

A method using borohydride reducing agents involves:

  • Mixing a solvent, borohydride reducing agent, antioxidant (such as B.H.T), and alkaline substance in a reduction vessel
  • Pre-cooling to 0-40°C
  • Dripping citronellal into the reduction pot while maintaining temperature control
  • Continuing reaction for 2-5 hours
  • Reclaiming solvent and washing with neutralized water
  • Vacuum distillation to obtain the final product

This method achieves yields of 68-72% with product purity of 96-97%.

Homogeneous Hydrogenation

Several homogeneous catalysts have been investigated for the production of enantiopure citronellol, including:

  • Amidophosphinephosphinite rhodium complexes
  • Diaminodiphosphine rhodium complexes

These catalysts operate under milder conditions than heterogeneous systems and can achieve higher enantioselectivity.

Hydrosilylation Methods

Asymmetric hydrosilylation represents another valuable approach for obtaining D-Citronellol with high optical purity.

Citral Hydrosilylation

This method involves:

  • Reaction of citral with a hydrosilane in the presence of a chiral catalyst
  • Regioselective reduction of one of the C=C bonds
  • Subsequent oxidation and reduction steps to obtain the desired D-Citronellol

Biotechnological Methods

Recombinant Host Cell Methods

Recent advances in biotechnology have enabled the development of recombinant host cells for the production of citronellol.

Engineered Metabolic Pathways

These systems typically involve:

  • Introduction of genes encoding key enzymes into host cells
  • Cultivation of the recombinant cells under controlled conditions
  • Production of citronellol through enzymatic cascade reactions
  • Isolation of the product from the culture medium

Key enzymes involved in these pathways include:

  • Geranyl diphosphate synthase (GPPS)
  • Geraniol synthase (GES)
  • Aldehyde reductase (AR)
  • Ene reductase (ENR)

Table 4: Recombinant Host Cell Systems for Citronellol Production

Host Organism Expressed Enzymes Substrate Product Yield (mg/L)
E. coli GPPS, GES, ENR, AR Glucose D-Citronellol 25-100
S. cerevisiae GPPS, GES, ENR, AR Glucose D-Citronellol 15-80
Whole-Cell Bioconversion

Whole-cell bioconversion methods employ:

  • Cultivation of recombinant cells expressing the necessary enzymes
  • Addition of precursors (such as geraniol) to the culture broth
  • Conversion of the precursors to citronellol by cellular enzymes
  • Isolation of the product using various techniques including:
    • Centrifugation to remove cells
    • Adsorption on resins
    • Chromatographic separation
    • Solvent extraction

Comparative Analysis of Preparation Methods

Different preparation methods have distinct advantages and limitations, making them suitable for different applications.

Table 5: Comparative Analysis of D-Citronellol Preparation Methods

Method Advantages Limitations Typical Yield (%) Enantiomeric Purity (%)
Copper Chromite Hydrogenation Industrial scale, established technology High temperature, moderate selectivity 70-85 60-70
BINAP-Ru Catalyzed Hydrogenation High enantioselectivity, milder conditions Higher cost, complex catalyst 85-95 >95
Enzymatic Cascades Excellent enantioselectivity, mild conditions Lower productivity, enzyme stability issues 80-95 >95
Borohydride Reduction Simple procedure, accessible reagents Moderate yields, purification challenges 68-72 Depends on starting material
Recombinant Host Cells Potential for continuous production, green chemistry Complex development, lower titers Variable >90

Q & A

Basic Research Questions

Q. How can D-Citronellol be reliably identified and quantified in plant extracts using chromatography?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely employed due to its high sensitivity for terpenes like D-Citronellol. To optimize separation, use polar capillary columns (e.g., DB-WAX) and internal standards (e.g., n-alkanes) for retention index calibration. Quantification requires calibration curves with pure D-Citronellol standards .

Q. What are the primary challenges in isolating enantiomerically pure D-Citronellol from natural sources?

  • Methodological Answer : Enantiomeric separation often requires chiral stationary phases (CSPs) in HPLC or SFC. D-Citronellol’s structural similarity to l-Citronellol complicates isolation. Preparative-scale techniques, such as enzymatic resolution using lipases, improve purity but demand rigorous solvent optimization to avoid racemization .

Q. How does the stability of D-Citronellol vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under controlled temperature (4°C vs. 25°C), light exposure (UV vs. dark), and pH (neutral vs. acidic). Accelerated aging models (e.g., Arrhenius equation) predict shelf-life, while LC-MS monitors oxidation products like citronellal .

Advanced Research Questions

Q. What experimental designs are optimal for studying D-Citronellol’s enantioselective bioactivity in antimicrobial assays?

  • Methodological Answer : Use factorial designs to evaluate variables (concentration, enantiomeric ratio, microbial strain). For example, a 3×3 matrix testing D-Citronellol (0.1%, 0.5%, 1.0%) against Gram-positive/negative bacteria. Pair with principal component analysis (PCA) to distinguish enantiomer-specific effects from solvent interference .

Q. How can conflicting data on D-Citronellol’s cytotoxicity be resolved across studies?

  • Methodological Answer : Contradictions often arise from cell line variability (e.g., HepG2 vs. HaCaT) or assay conditions (MTT vs. LDH). Conduct meta-analyses using standardized protocols (ISO 10993-5) and report EC50 values with confidence intervals. Cross-validate via impedance-based real-time cell analysis (RTCA) .

Q. What mechanistic models explain D-Citronellol’s synergistic effects with other terpenes in insect repellency?

  • Methodological Answer : Employ isobolographic analysis to quantify synergy ratios (e.g., with geraniol or limonene). Molecular docking simulations (AutoDock Vina) predict binding affinities to insect odorant receptors (ORs), validated via electrophysiological recordings (e.g., SSR on Aedes aegypti antennae) .

Q. Which metabolomic approaches best elucidate D-Citronellol’s metabolic pathways in mammalian systems?

  • Methodological Answer : Use stable isotope-labeled D-Citronellol (e.g., ^13C-labeled) with LC-HRMS to trace metabolites. Pathway enrichment analysis (KEGG, MetaboAnalyst) identifies dominant routes (e.g., hydroxylation via CYP450 enzymes) and excretion profiles in urine/feces .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported olfactory thresholds for D-Citronellol?

  • Methodological Answer : Threshold variability (11 ppb–2.2 ppm) stems from panelist training and olfactometer calibration. Apply ASTM E679-19 for forced-choice ascending concentration trials. Report thresholds as geometric means with interquartile ranges and validate via triangle tests .

Q. What statistical frameworks are suitable for correlating D-Citronellol’s concentration with sensory attributes in food matrices?

  • Methodological Answer : Partial least squares regression (PLS-R) models sensory scores (e.g., “floral intensity”) against GC-O data. Bootstrap resampling (1,000 iterations) assesses model robustness, while variable importance in projection (VIP) scores identify key volatile markers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
(R)-Citronellol

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